![molecular formula C17H20N4O2 B2881229 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide CAS No. 1105203-21-1](/img/structure/B2881229.png)
2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide
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Overview
Description
“2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide” is a chemical compound with a complex structure. It contains an indole nucleus, which is a common structure in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds involves a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water . This procedure is mild and efficient, yielding pyrrolo [3,2- c ]pyridine derivatives with 76–94% yields after simple crystallization .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound has a pyrimido[5,4-b]indole core, which is a fused ring system combining a pyrimidine ring and an indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a Log Kow (KOWWIN v1.67 estimate) of 1.89, a boiling point of 525.13°C (Adapted Stein & Brown method), and a melting point of 224.34°C (Mean or Weighted MP) .Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial Agents : Novel derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, including similar compounds to the one mentioned, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
- Anti-inflammatory Activities : Research on thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to the compound of interest, showed that certain synthesized compounds exert moderate anti-inflammatory activity. These findings suggest the potential therapeutic applications of these compounds in treating inflammatory conditions (Tozkoparan et al., 1999).
Chemical Synthesis and Characterization
- Synthesis of Pyrimidoindoles : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives has been reported, highlighting the utility of these compounds in kinase research. This indicates the interest in pyrimidoindole derivatives for their potential applications in pharmaceutical research (Cheung et al., 2001).
Applications in Natural Products and Fungal Isolates
- Isolation from Endophytic Fungi : Pyrrole and indole alkaloids, including new pyrrole alkaloids and indole derivatives, have been isolated from endophytic fungi. These compounds, related in structure to the compound of interest, underline the significance of natural products research in discovering compounds with potential biological activities (Li et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-3-6-9-18-14(22)10-21-11-19-15-12-7-4-5-8-13(12)20-16(15)17(21)23/h4-5,7-8,11,20H,2-3,6,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJBDXCLHJIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide |
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